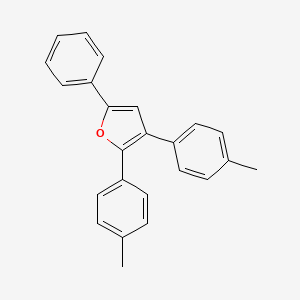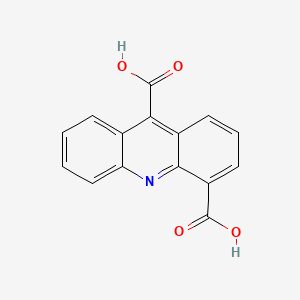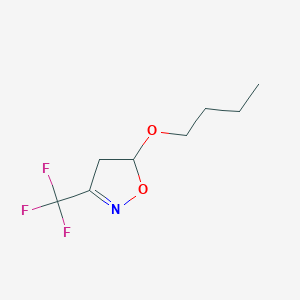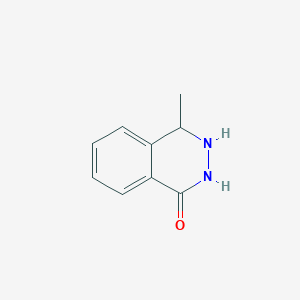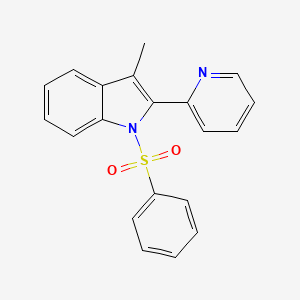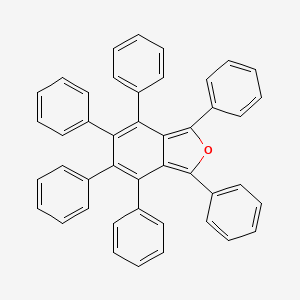
Hexaphenylisobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,7-Hexaphenylisobenzofuran is a complex organic compound belonging to the benzofuran family. . The unique structure of 1,3,4,5,6,7-Hexaphenylisobenzofuran, characterized by six phenyl groups attached to an isobenzofuran core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,5,6,7-Hexaphenylisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of 1,3,4,5,6,7-Hexaphenylisobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6,7-Hexaphenylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and dihydrobenzofurans.
Scientific Research Applications
1,3,4,5,6,7-Hexaphenylisobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1,3,4,5,6,7-Hexaphenylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its anti-tumor activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Dibenzofuran: Contains two benzofuran units fused together.
Benzofuran: The parent compound with a simpler structure.
Uniqueness
1,3,4,5,6,7-Hexaphenylisobenzofuran is unique due to its six phenyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
16619-87-7 |
|---|---|
Molecular Formula |
C44H30O |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
1,3,4,5,6,7-hexakis-phenyl-2-benzofuran |
InChI |
InChI=1S/C44H30O/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42-41(39(37)33-23-11-3-12-24-33)43(35-27-15-5-16-28-35)45-44(42)36-29-17-6-18-30-36/h1-30H |
InChI Key |
VVOWZLWGURDTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(OC(=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


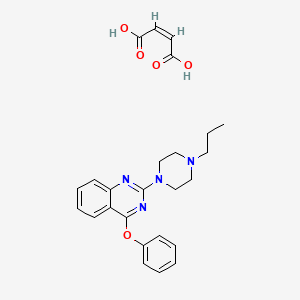
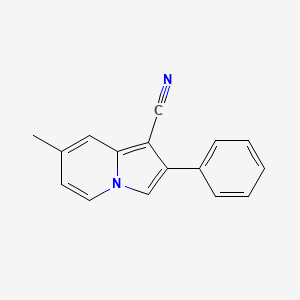

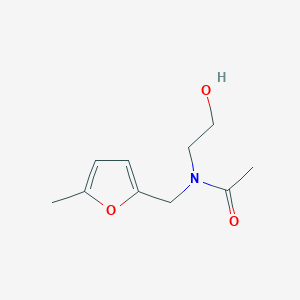
![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)
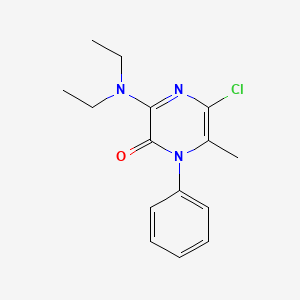
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
